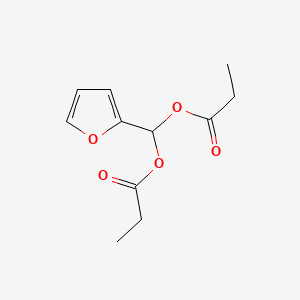

2-Furyl(propionyloxy)methyl propionate

Description

2-Furyl(propionyloxy)methyl propionate is a furan-substituted ester compound primarily evaluated for its use as a flavoring agent in food products. Its structure features a furyl group linked to a propionyloxy-methyl ester moiety, which contributes to its aroma and chemical reactivity. Toxicity studies, including bacterial reverse mutation assays and combined 28-day/90-day oral toxicity tests in albino rats, have been conducted to assess its safety profile. Notably, it was included in the EFSA Flavouring Group Evaluation (FGE.13Rev3 and FGE.67Rev3), indicating its regulatory relevance .

Properties

CAS No. |

6289-73-2 |

|---|---|

Molecular Formula |

C11H14O5 |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

[furan-2-yl(propanoyloxy)methyl] propanoate |

InChI |

InChI=1S/C11H14O5/c1-3-9(12)15-11(16-10(13)4-2)8-6-5-7-14-8/h5-7,11H,3-4H2,1-2H3 |

InChI Key |

CBMPEPFMBYKBAG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC(C1=CC=CO1)OC(=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Furyl(propionyloxy)methyl propionate typically involves the esterification of 2-furylmethanol with propionic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods: On an industrial scale, the production of 2-Furyl(propionyloxy)methyl propionate can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of solid acid catalysts in these processes can enhance the reaction rate and yield, making the production more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-Furyl(propionyloxy)methyl propionate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under mild conditions.

Reduction: The ester groups can be reduced to their corresponding alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: 2-Furylmethanol and propionic acid.

Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

2-Furyl(propionyloxy)methyl propionate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Furyl(propionyloxy)methyl propionate involves its interaction with specific molecular targets and pathways. The furan ring can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities (ester/propionate groups) or functional roles (flavoring agents/solvents) with 2-Furyl(propionyloxy)methyl propionate:

Table 1: Comparative Overview of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LD50 (mg/kg, Rat) | Key Applications |

|---|---|---|---|---|---|

| 2-Furyl(propionyloxy)methyl propionate | Not explicitly provided | C9H10O5 | 198.17 (estimated) | NOAEL*: 1050† | Food flavoring |

| Methylthio 2-(propionyloxy) propionate | Not explicitly provided | C7H12O4S | 192.23 | 1330 | Synthetic food flavor |

| 2-Phenoxyethyl propionate | 7497-88-3 | C11H14O3 | 194.23 | Not reported | Solvent, fragrance |

| Methyl 3-(thiophen-2-yl)propanoate | 16862-05-8 | C8H10O2S | 170.23 | Not reported | Aromatics, sulfur compounds |

| Propylene glycol methyl ether propionate | 148462-57-1 | C7H14O3 | 146.18 | Not reported | Industrial solvent |

*NOAEL: No Observed Adverse Effect Level (oral, rat). †Derived from related furan derivatives in combined toxicity studies .

Key Research Findings

- Regulatory Status: EFSA’s FGE.67Rev3 highlights stricter thresholds for furan derivatives due to genotoxicity risks, while methylthio and phenoxy analogues face fewer restrictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.